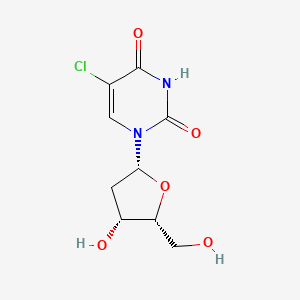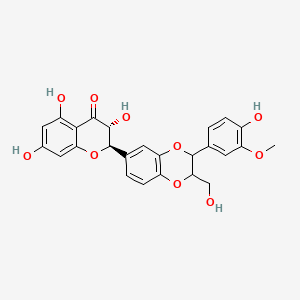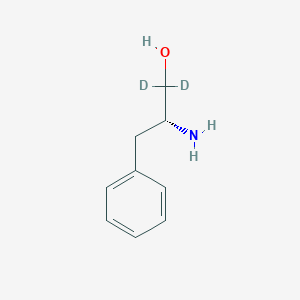
D-Phenylalaninol-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalaninol-d2: is a deuterated derivative of D-Phenylalaninol, a chiral amino alcohol. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninol-d2 typically involves the reduction of D-Phenylalanine using deuterated reducing agents. One common method is the reduction of D-Phenylalanine with deuterated lithium aluminum hydride (LiAlD4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through the same synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reducing agent is often recycled to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: D-Phenylalaninol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-Phenylalanine-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of deuterated derivatives of phenylethylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Deuterated lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: D-Phenylalanine-d2.
Reduction: Deuterated phenylethylamine derivatives.
Substitution: Various deuterated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Phenylalaninol-d2 is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in studying reaction mechanisms due to the kinetic isotope effect of deuterium .
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics. The deuterium atoms provide a distinct mass difference, making it easier to track the compound using mass spectrometry .
Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of D-Phenylalaninol-d2 involves its interaction with various enzymes and receptors in the body. The deuterium atoms in the molecule can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanisms and pathways involved. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .
Comparación Con Compuestos Similares
L-Phenylalaninol: The enantiomer of D-Phenylalaninol, used in similar applications but with different stereochemistry.
D-Phenylalanine: The parent amino acid, used in the synthesis of D-Phenylalaninol.
Deuterated Phenylalanine Derivatives: Other deuterated compounds with similar structures and applications.
Uniqueness: D-Phenylalaninol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways. The compound’s chiral nature also makes it valuable in asymmetric synthesis and the study of stereochemical effects in biological systems .
Propiedades
IUPAC Name |
(2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1/i7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-VJQDKCMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](CC1=CC=CC=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
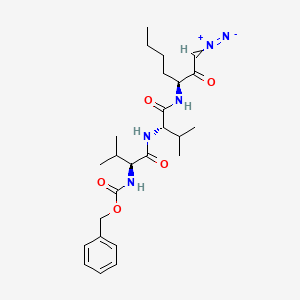

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
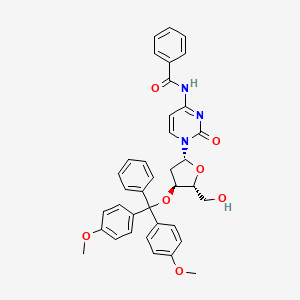
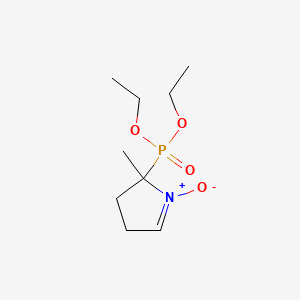
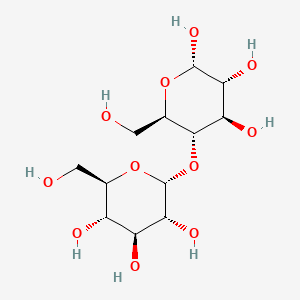
![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)
